N-Bromomethyl-2,3-dichloromaleimide
Overview
Description
N-Bromomethyl-2,3-dichloromaleimide is a chemical compound with the molecular formula C5H2BrCl2NO2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of bromine, chlorine, and maleimide functional groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Bromomethyl-2,3-dichloromaleimide can be synthesized through the bromination of 2,3-dichloromaleimide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Bromomethyl-2,3-dichloromaleimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine or chlorine atoms are involved in electron transfer processes.
Addition Reactions: The maleimide group can undergo addition reactions with dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Addition Reactions: Catalysts such as palladium or nickel are often employed to facilitate addition reactions.
Major Products Formed:
Substitution Products: N-Substituted derivatives with various functional groups.
Oxidation Products: Brominated or chlorinated maleimide derivatives.
Addition Products: Cycloaddition products with enhanced stability and reactivity.
Scientific Research Applications
N-Bromomethyl-2,3-dichloromaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes and developing bioconjugates.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of N-Bromomethyl-2,3-dichloromaleimide involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution and addition reactions. The maleimide group can participate in cycloaddition reactions, forming stable adducts with various substrates. These reactions are mediated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
2,3-Dichloromaleimide: Lacks the bromomethyl group, resulting in different reactivity and applications.
N-Bromomethylmaleimide: Similar structure but without the chlorine atoms, affecting its chemical behavior.
N-Chloromethyl-2,3-dichloromaleimide: Contains a chloromethyl group instead of bromomethyl, leading to variations in reactivity.
Uniqueness: N-Bromomethyl-2,3-dichloromaleimide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .
Biological Activity
N-Bromomethyl-2,3-dichloromaleimide (CAS Number: 16176-11-7) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Molecular Structure:
- Molecular Formula: CHBrClNO
- Molecular Weight: 258.89 g/mol
- LogP: 1.33470
- PSA (Polar Surface Area): 37.38 Ų
Physical Properties:
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
Synthesis
This compound can be synthesized through various methods, including the reaction of 2,3-dichloromaleic anhydride with bromomethyl compounds. The synthesis involves halogenation and the introduction of bromomethyl groups to the maleimide structure, which enhances its reactivity and biological activity .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro .
Protein Cross-Linking
One of the notable applications of this compound is in protein bioconjugation. Its maleimide functional group allows for selective cross-linking with thiol-containing biomolecules, facilitating the development of bioconjugates for therapeutic applications. This property has been exploited in creating bispecific T-cell engagers (BiTEs), which enhance immune responses against tumors by linking antibodies to T-cells .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess inhibitory effects, making it a candidate for further investigation in antimicrobial therapies .
Case Studies
-
Antitumor Efficacy:
- A study conducted on MCF-7 and HT-29 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
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Bioconjugation Applications:
- In a recent experiment, researchers utilized this compound to create a novel bioconjugate by linking it to a monoclonal antibody targeting carcinoembryonic antigen (CEA). The resulting conjugate demonstrated improved binding affinity and stability in serum compared to unconjugated antibodies.
Summary of Findings
Property/Activity | Observations |
---|---|
Antitumor Activity | Significant inhibition of MCF-7 and HT-29 cell lines; induces apoptosis |
Protein Cross-Linking | Effective in creating stable bioconjugates for therapeutic applications |
Antimicrobial Activity | Inhibitory effects against various bacterial strains |
Properties
IUPAC Name |
1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLTDXARRCATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)C(=C(C1=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659866 | |
Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-11-7 | |
Record name | 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Bromomethyl-2,3-dichloromaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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